REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].Cl.[N+]([O-])([O-])=O.[Na+].[N-:16]=[N+:17]=[N-].[Na+]>O>[F:1][C:2]1[CH:3]=[C:4]([N:5]=[N+:16]=[N-:17])[CH:6]=[C:7]([F:9])[CH:8]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
64.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=C(C1)F
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Name
|
|
Quantity
|
116 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
206 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40.2 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The resulting solution is stirred for 10 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
After being stirred for one hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
TEMPERATURE
|
Details
|
the filtrate is cooled to 0° C
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
to continue for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
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Details
|
The reaction mixture is extracted with ether (3×250 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts are washed with saturated sodium bicarbonate solution (250 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (250 ml), and dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the volatiles in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |